7-Bromo-2-methylimidazo[1,2-a]pyridine
Overview
Description
7-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyridine ring system. Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.
Biochemical Analysis
Biochemical Properties
7-Bromo-2-methylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to altered cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of various genes, impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, the interaction with cytochrome P450 can inhibit its enzymatic activity, affecting the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and viability.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates and the subsequent interaction with cellular macromolecules.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments can be mediated by targeting signals or post-translational modifications. The localization to the nucleus allows this compound to interact with transcription factors and other nuclear proteins, influencing gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, which leads to the substitution of a hydrogen atom at the 7th position with a bromine atom . The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidized imidazo[1,2-a]pyridine derivatives.
Reduction Products: Hydrogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Bromo-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is used in the development of light-sensitive dyes and optical media for data storage.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the imidazo[1,2-a]pyridine ring system can facilitate binding to these targets, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 7th position.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Has the bromine atom at the 3rd position instead of the 7th position.
7-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 7th position.
Uniqueness
7-Bromo-2-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine atom at the 7th position, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and can lead to distinct biological effects compared to other similar compounds .
Properties
IUPAC Name |
7-bromo-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWNXFKNYAWAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282934 | |
Record name | 7-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-40-0 | |
Record name | 7-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194375-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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